Fluorodeoxyglucose F18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.

The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

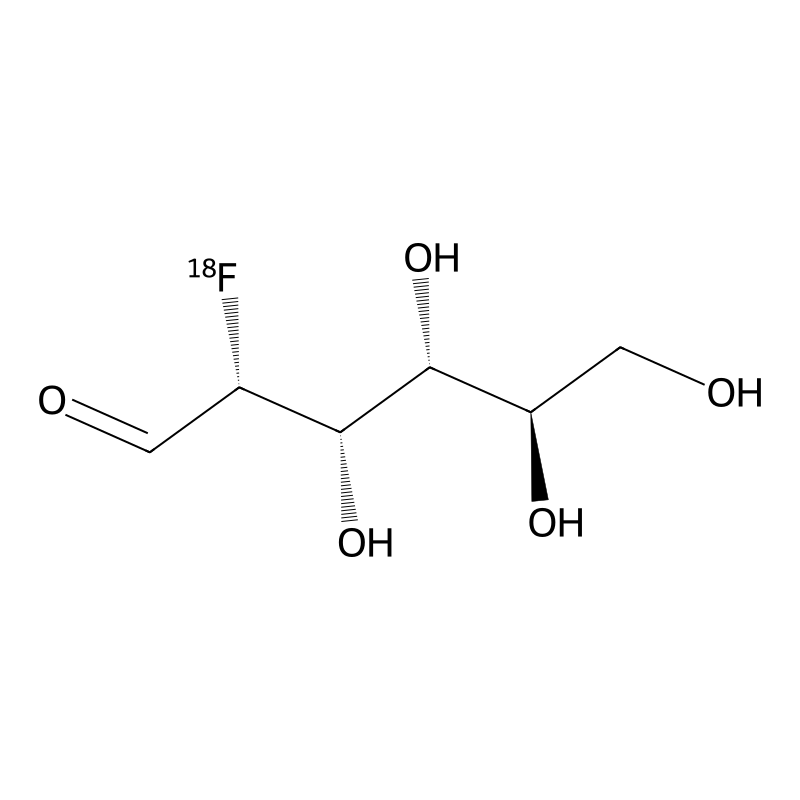

Fluorodeoxyglucose F18 is a radiopharmaceutical compound used primarily in medical imaging, particularly in positron emission tomography (PET). It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by a fluorine-18 atom, making it a useful tracer for metabolic processes in the body. The molecular formula for Fluorodeoxyglucose F18 is C6H11F18O5, with a molecular weight of 181.26 daltons . This compound is administered intravenously and is essential for diagnosing various conditions, including cancer, by highlighting areas of increased glucose metabolism.

The biological activity of Fluorodeoxyglucose F18 is closely linked to its ability to mimic glucose. It accumulates in tissues that are metabolically active and have high glucose demands, such as tumors, brain tissue, and heart muscle. The uptake of this compound serves as a marker for cellular metabolism and can indicate pathological conditions where glucose metabolism is altered . The biodistribution of Fluorodeoxyglucose F18 typically shows significant retention in high-glucose-using cells due to its phosphorylation and subsequent inability to exit the cell.

The synthesis of Fluorodeoxyglucose F18 can be achieved through two primary methods: electrophilic fluorination and nucleophilic substitution.

- Electrophilic Fluorination: This method was first employed in 1976 and involves the use of fluorine-18 gas to react with a glucal precursor. The reaction yields a mixture of difluoro derivatives, from which Fluorodeoxyglucose F18 is isolated through hydrolysis .

- Nucleophilic Substitution: A more common modern method involves the use of fluoride ions (F-) as nucleophiles. This approach typically employs mannose triflate as a precursor and Kryptofix 222 as a catalyst, yielding higher and more consistent product yields (over 50%) within shorter reaction times (approximately 50 minutes) compared to electrophilic methods .

Both methods require careful handling due to the radioactivity of fluorine-18 and must be conducted using automated synthesizers to ensure safety and efficiency.

Fluorodeoxyglucose F18 has several critical applications in medical diagnostics:

- Cancer Diagnosis: It is primarily used in oncology to detect malignant tumors by identifying areas with increased glucose metabolism.

- Cardiac Imaging: It helps assess myocardial viability and perfusion.

- Neurological Disorders: It aids in diagnosing conditions like Alzheimer's disease by evaluating cerebral glucose metabolism .

The compound's ability to reflect metabolic changes makes it invaluable for both diagnosis and treatment monitoring.

Research on Fluorodeoxyglucose F18 interactions has revealed its competitive uptake with natural glucose, influenced by factors such as blood glucose levels and the presence of other metabolites. Its retention in tissues can be affected by variations in glucose transporter expression or hexokinase activity, which are critical for its efficacy as a diagnostic tool . Studies also indicate potential interactions with other compounds that may alter its biodistribution or metabolism.

Fluorodeoxyglucose F18 shares similarities with several other compounds used in medical imaging and metabolic studies. Here are some notable examples:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| 2-Deoxy-D-glucose | Hydroxyl group at C-2 | Cannot be traced due to lack of radioactivity |

| 3-Fluoro-deoxyglucose | Fluorine at C-3 | Less effective than Fluorodeoxyglucose F18 |

| 4-Fluoro-deoxyglucose | Fluorine at C-4 | Similar limitations as 3-fluoro-deoxyglucose |

| 2-Deoxy-2-chloro-D-glucose | Chlorine instead of fluorine at C-2 | Potentially similar metabolic pathways but less common |

Fluorodeoxyglucose F18 stands out due to its specific labeling with fluorine-18, allowing precise imaging capabilities that are superior to many other analogs. Its unique properties make it an essential tool in modern diagnostic medicine.

Fluorodeoxyglucose F18 represents a fundamentally important radiopharmaceutical compound with distinctive physical and radiochemical properties that define its behavior in nuclear medicine applications [1] [3]. The compound, chemically designated as 2-deoxy-2-[18F]fluoro-D-glucose, exhibits a molecular formula of C₆H₁₁¹⁸FO₅ with a precise molecular weight of 181.26 daltons [3] [18] [19]. This glucose analog maintains structural similarity to natural glucose while incorporating the positron-emitting radionuclide fluorine-18 at the C-2 position, fundamentally altering its radiochemical characteristics [1] [12].

The compound exists as a clear, colorless solution under standard conditions, demonstrating complete solubility in aqueous environments [19] [21]. The molecular structure exhibits stability under physiological conditions while maintaining the radioactive properties necessary for positron emission tomography imaging applications [3] [4].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₆H₁₁¹⁸FO₅ | FDA Label, PubChem [3] [18] |

| Molecular Weight | 181.26 daltons | FDA Label, Product Monographs [3] [19] |

| Chemical Name | 2-deoxy-2-[¹⁸F]fluoro-D-glucose | FDA Label, Scientific Literature [1] [3] |

| Physical State | Clear, colorless solution | Product Monographs [19] [21] |

| Solubility | Completely soluble in water | Product Monographs [21] |

Positron Emission Properties

Half-life Dynamics (109.7 minutes)

The radioactive decay of fluorine-18 follows first-order kinetics with a precisely determined physical half-life of 109.7 minutes [3] [4] [5]. This half-life represents the time required for exactly half of the radioactive nuclei to undergo decay through positron emission [3] [17]. The decay process follows the exponential decay law, where the activity decreases predictably over time according to the relationship A(t) = A₀ × e^(-λt), where λ represents the decay constant of 0.693/109.7 minutes⁻¹ [5] [13].

The 109.7-minute half-life creates specific temporal constraints for radiopharmaceutical production and utilization [3] [4]. This relatively short half-life necessitates rapid synthesis, quality control, and patient administration procedures to maintain adequate radioactivity levels for imaging purposes [9] [12]. The decay dynamics directly influence the practical aspects of cyclotron production scheduling and radiopharmaceutical distribution logistics [9].

Physical decay calculations demonstrate that after one half-life period of 109.7 minutes, 50% of the original radioactivity remains [13] [17]. After two half-lives (approximately 220 minutes), only 25% of the initial activity persists, while after four half-lives (approximately 440 minutes), less than 6% of the original radioactivity remains detectable [13] [17].

| Time Interval (minutes) | Fraction Remaining | Percentage Remaining |

|---|---|---|

| 0 | 1.000 | 100% |

| 15 | 0.909 | 90.9% |

| 30 | 0.826 | 82.6% |

| 60 | 0.683 | 68.3% |

| 110 | 0.500 | 50.0% |

| 220 | 0.250 | 25.0% |

| 440 | 0.060 | 6.0% |

Decay Characteristics and Positron Emission Percentage (96.73%)

Fluorine-18 undergoes radioactive decay primarily through positron emission, with 96.73% of all disintegrations resulting in positron production [3] [4] [18]. This high positron emission percentage represents the probability that each individual nuclear decay event will produce a positron rather than alternative decay pathways [3] [4]. The remaining 3.27% of decay events proceed through electron capture, where an orbital electron combines with a proton in the nucleus to form a neutron [4] [18].

The positron emission process involves the conversion of a proton in the fluorine-18 nucleus into a neutron, positron, and neutrino [4] [18]. Each emitted positron carries a mean energy of 249.8 keV, representing the average kinetic energy imparted to the positron during the decay process [3] [4]. The maximum positron energy reaches 634 keV, while the energy spectrum follows a continuous distribution characteristic of beta decay processes [26] [28].

Following emission, positrons travel short distances through tissue before encountering electrons and undergoing annihilation [27]. This annihilation process occurs when the positron has lost sufficient kinetic energy to form a temporary bound state with an electron, known as positronium [27]. The positronium state remains unstable with a mean lifetime of 125 picoseconds before complete annihilation occurs [27].

| Decay Parameter | Value | Percentage |

|---|---|---|

| Positron Emission | 96.73% per disintegration | 96.73% |

| Electron Capture | 3.27% per disintegration | 3.27% |

| Mean Positron Energy | 249.8 keV | - |

| Maximum Positron Energy | 634 keV | - |

| Positronium Lifetime | 125 picoseconds | - |

Gamma Photon Generation (511 keV)

The annihilation of positrons with electrons produces characteristic gamma photons with an energy of exactly 511 keV each [3] [4] [27]. This energy value corresponds precisely to the rest mass energy of an electron (or positron), calculated from Einstein's mass-energy equivalence relationship E = mc² [27]. Each annihilation event generates two 511 keV photons that travel in opposite directions to conserve momentum and energy [27].

The gamma photon production rate reaches 193.46% per disintegration, reflecting the fact that each positron annihilation event produces two photons [3] [4]. This percentage exceeds 100% because multiple photons originate from each decay event that produces a positron [3] [4]. The 511 keV photons represent the primary radiation detected in positron emission tomography imaging systems [27] [28].

Conservation laws require that the two annihilation photons travel in directions separated by 180 degrees when the positron and electron are approximately at rest [27]. However, slight deviations from perfect 180-degree separation can occur due to residual momentum of the annihilating particles [27]. These small angular deviations contribute to the finite spatial resolution achievable in positron emission tomography imaging systems [27].

The 511 keV gamma photons exhibit high penetrating power due to their energy level, requiring substantial shielding materials for radiation protection purposes [25] [26]. The photon energy lies within the Compton scattering region for most materials, where Compton scattering represents the predominant interaction mechanism [25] [29].

| Gamma Photon Parameter | Value |

|---|---|

| Photon Energy | 511 keV |

| Photons per Annihilation | 2 |

| Photons per Disintegration | 193.46% |

| Angular Separation | ~180 degrees |

| Interaction Mechanism | Compton scattering (predominant) |

Molecular Configuration Analysis

Hydroxyl Group Substitution Chemistry

The molecular structure of Fluorodeoxyglucose F18 results from the specific substitution of a hydroxyl group (-OH) with a fluorine-18 atom at the C-2 position of the glucose molecule [1] [12]. This substitution fundamentally alters the chemical properties of the glucose analog while maintaining sufficient structural similarity to enable recognition by glucose transport systems [12] [15].

The original glucose molecule contains hydroxyl groups at multiple carbon positions, with the C-2 hydroxyl group being essential for continued glycolytic metabolism [1] [12]. The replacement of this hydroxyl group with fluorine-18 creates a metabolic trap, as the fluorinated compound cannot undergo further metabolism through the glycolytic pathway [1] [12]. This biochemical modification enables the compound to accumulate in metabolically active tissues without being metabolized and eliminated [1] [12].

The fluorine-18 substitution creates a carbon-fluorine bond that exhibits significant electronegativity differences compared to the original carbon-oxygen bond [12]. The fluorine atom possesses the highest electronegativity of all elements, creating a highly polar carbon-fluorine bond that influences the molecular dipole moment and intermolecular interactions [12]. This electronegativity difference affects the compound's interaction with transport proteins and enzymatic systems [12].

The substitution maintains the overall molecular geometry sufficiently similar to glucose to allow recognition by glucose transporter proteins [12] [15]. However, the fluorine substitution creates subtle steric and electronic differences that prevent complete metabolism while preserving transport characteristics [12]. The fluorine atom exhibits a van der Waals radius similar to that of the hydroxyl group, minimizing steric hindrance in transport protein binding sites [12].

| Substitution Parameter | Original Glucose | Fluorodeoxyglucose F18 |

|---|---|---|

| C-2 Substituent | Hydroxyl (-OH) | Fluorine-18 (¹⁸F) |

| Bond Type | C-O bond | C-F bond |

| Electronegativity | O: 3.44 | F: 3.98 |

| Van der Waals Radius | OH: ~2.6 Å | F: ~1.47 Å |

| Metabolic Activity | Complete metabolism | Metabolic trapping |

Stereochemistry and Conformational Analysis

The stereochemical configuration of Fluorodeoxyglucose F18 maintains the D-glucose stereochemistry at all chiral centers except for the modifications introduced by the fluorine-18 substitution [10] [12]. The molecule possesses four defined stereocenters, with the absolute configuration preserved to ensure recognition by biological transport systems [20]. The stereochemical designation follows the D-configuration nomenclature, indicating the spatial arrangement of substituents around the chiral carbon atoms [10] [20].

The conformational analysis reveals that Fluorodeoxyglucose F18 adopts chair conformations similar to natural glucose, with the fluorine-18 substituent occupying an equatorial position to minimize steric interactions [10] [12]. The pyranose ring system maintains the characteristic chair conformation that provides optimal stability through minimized torsional strain and steric interactions [10]. The fluorine substitution introduces minimal conformational changes due to the similar size of the fluorine atom compared to the hydroxyl group [12].

Molecular modeling studies demonstrate that the fluorine-18 substitution creates subtle changes in the molecular electrostatic potential surface while preserving the overall three-dimensional structure [10] [12]. These changes are sufficient to prevent complete enzymatic metabolism while maintaining transport protein recognition [12]. The conformational flexibility of the molecule allows for induced-fit binding with transport proteins and enzymes [12].

The stereochemical purity of Fluorodeoxyglucose F18 remains critical for biological activity, as the D-configuration specifically interacts with glucose transport systems [12] [20]. The synthesis methods employed maintain stereochemical integrity through stereospecific nucleophilic substitution reactions that preserve the desired configuration [12]. Quality control procedures verify the stereochemical purity through analytical techniques that can distinguish between stereoisomers [12].

| Stereochemical Parameter | Specification |

|---|---|

| Absolute Configuration | D-glucose analog |

| Defined Stereocenters | 4 of 4 |

| Ring Conformation | Chair (pyranose) |

| Fluorine Position | Equatorial (C-2) |

| Stereochemical Purity | >95% (typical) |

Radiation Physics Principles

Specific Gamma Ray Constants

The specific gamma ray constant for fluorine-18 represents a fundamental radiation physics parameter that quantifies the external radiation exposure rate at a specified distance from a point source [3] [4] [13]. The established value of 6.0 R/hr/mCi at 1 centimeter distance provides the basis for radiation protection calculations and shielding design requirements [3] [4] [13]. In International System of Units, this constant equals 0.3 Gy/hr/kBq at 1 centimeter, facilitating calculations in modern radiation protection protocols [3] [4].

The specific gamma ray constant accounts for the 511 keV annihilation photons produced during positron-electron annihilation events [3] [4]. This constant enables calculation of exposure rates at various distances using the inverse square law relationship, where the exposure rate decreases proportionally to the square of the distance from the source [25] [26]. The constant incorporates the photon energy, emission probability, and fundamental radiation physics parameters necessary for exposure rate determinations [3] [4].

Practical applications of the specific gamma ray constant include radiation protection program development, facility shielding design, and personnel exposure assessments [25] [26]. The constant provides the foundation for calculating required shielding thicknesses and establishing radiation safety protocols for facilities handling Fluorodeoxyglucose F18 [25] [26]. Quality assurance programs utilize this constant to verify compliance with regulatory dose limits and optimization principles [25].

The accuracy of the specific gamma ray constant depends on precise knowledge of the 511 keV photon emission characteristics and the fundamental physical constants governing photon interactions [3] [4]. Regular calibration procedures ensure that radiation detection instruments provide accurate measurements consistent with the established constant values [26]. The constant remains valid across the range of activities typically encountered in nuclear medicine applications [3] [4].

| Radiation Physics Parameter | Value | Units |

|---|---|---|

| Specific Gamma Ray Constant | 6.0 | R/hr/mCi at 1 cm |

| Specific Gamma Ray Constant (SI) | 0.3 | Gy/hr/kBq at 1 cm |

| Photon Energy | 511 | keV |

| Distance Law | Inverse square | r⁻² |

| Applicable Activity Range | Clinical levels | mCi to GBq |

Half-value Layer Properties

The half-value layer represents the thickness of absorbing material required to reduce the intensity of 511 keV gamma radiation to exactly half of its original value [3] [4] [13]. For lead shielding, the half-value layer measures 4.1 millimeters under narrow beam conditions, providing a fundamental parameter for radiation protection calculations [3] [4] [13]. This measurement assumes monoenergetic 511 keV photons incident on pure lead absorber material without considering scattered radiation contributions [17] [25].

Concrete shielding materials exhibit different half-value layer characteristics due to their lower density and atomic composition compared to lead [25]. Normal density concrete (2.35 g/cm³) demonstrates a half-value layer of 3.4 centimeters for 511 keV photons, while low-density concrete (1.84 g/cm³) requires 4.3 centimeters to achieve the same attenuation [25]. The variation in concrete density significantly affects shielding effectiveness and must be considered in facility design calculations [25].

The half-value layer concept enables rapid estimation of shielding requirements through the tenth-value layer relationship, where approximately 3.3 half-value layers reduce radiation intensity to 10% of the original value [25]. Multiple half-value layers provide exponential attenuation, with each additional layer reducing the transmitted radiation by an additional factor of two [13] [17]. This relationship allows for straightforward calculation of required shielding thicknesses to achieve desired attenuation factors [25].

Practical shielding design must account for broad-beam geometry and buildup factors that increase the effective half-value layer compared to narrow-beam conditions [23] [25]. Scattered radiation within the shielding material contributes additional photons that reach the detector, requiring increased shielding thickness to achieve the same protection level [23] [29]. Buildup factors typically range from 2 to 4 for lead shielding at 511 keV, depending on the shielding thickness and geometry [23] [29].

| Shielding Material | Density (g/cm³) | Half-Value Layer | Buildup Factor |

|---|---|---|---|

| Lead | 11.4 | 4.1 mm | 2-4 |

| Concrete (normal) | 2.35 | 3.4 cm | 3-5 |

| Concrete (low density) | 1.84 | 4.3 cm | 3-5 |

| Steel | 7.8 | 1.7 cm | 2-3 |

| Aluminum | 2.7 | 6.0 cm | 2-3 |

Attenuation Coefficients in Various Materials

The linear attenuation coefficient describes the probability of photon interaction per unit path length in absorbing materials, providing fundamental data for radiation transport calculations [25] [29]. For 511 keV photons, lead exhibits a linear attenuation coefficient of approximately 1.68 cm⁻¹, corresponding to the measured half-value layer of 4.1 millimeters through the relationship μ = 0.693/HVL [25]. This coefficient enables calculation of transmission through any thickness of lead shielding material using the exponential attenuation law [25].

Mass attenuation coefficients provide material-independent parameters that account for density variations in shielding materials [25]. Concrete demonstrates a mass attenuation coefficient of 0.0877 cm²/g at 511 keV, enabling calculations for concrete mixtures with varying densities [25]. The mass attenuation coefficient multiplied by material density yields the linear attenuation coefficient for specific material compositions [25].

Broad-beam attenuation coefficients account for scattered radiation contributions that increase the apparent transmission through thick shielding materials [23] [25]. Experimental measurements demonstrate that broad-beam attenuation coefficients are smaller than narrow-beam values, requiring thicker shielding to achieve equivalent protection [23] [29]. The buildup factor quantifies this effect, with typical values ranging from 2 to 4 for lead shielding at 511 keV photon energies [23] [29].

Composite shielding materials require weighted attenuation coefficients based on the elemental composition and density of constituent materials [25]. Steel shielding exhibits intermediate attenuation properties between lead and concrete, with applications where lead toxicity concerns or structural requirements dictate alternative materials [25]. Aluminum provides minimal attenuation at 511 keV due to its low atomic number and density, requiring substantial thicknesses for effective shielding [25].

| Material | Linear Attenuation Coefficient (cm⁻¹) | Mass Attenuation Coefficient (cm²/g) | Transmission at 1 cm |

|---|---|---|---|

| Lead | 1.68 | 0.147 | 18.7% |

| Concrete | 0.206 | 0.0877 | 81.4% |

| Steel | 0.408 | 0.0523 | 66.5% |

| Aluminum | 0.115 | 0.0426 | 89.1% |

| Water | 0.0706 | 0.0706 | 93.2% |

The radiochemical synthesis of fluorodeoxyglucose fluorine-18 represents a sophisticated multistep process requiring precise control of nuclear reactions, chemical transformations, and automated systems. This comprehensive methodology encompasses four primary areas: cyclotron-based production, nucleophilic synthesis pathways, hydrolysis techniques, and automated synthesis systems.

Cyclotron-based Production of Fluorine-18

Cyclotron-based production constitutes the fundamental approach for generating fluorine-18 radioisotopes through nuclear bombardment reactions. This process involves the use of particle accelerators to produce high-energy projectiles that interact with target nuclei to generate the desired radioactive isotope [1] [2].

Proton Bombardment of Oxygen-18-enriched Water

The proton bombardment of oxygen-18-enriched water represents the most widely utilized method for fluorine-18 production in clinical and research applications. This nuclear reaction follows the equation: ¹⁸O + p → ¹⁸F + n, where high-energy protons typically ranging from 16 to 20 megaelectron volts bombard enriched water targets containing greater than 95% oxygen-18 isotopes [1] [3].

The process utilizes specialized target assemblies constructed from materials such as titanium, aluminum, or silver to withstand the intense radiation and thermal conditions generated during bombardment [4] [5]. Target volumes typically range from 2 to 10 milliliters of oxygen-18-enriched water, with bombardment periods extending from 30 minutes to several hours depending on the desired activity levels [5] [6].

Production yields from this method are exceptionally high, exceeding 370 gigabecquerels per batch, with specific activities in the range of 10² gigabecquerels per micromole [2] [7]. The high efficiency of the ¹⁸O(p,n)¹⁸F nuclear reaction, combined with the absence of carrier fluorine-19, makes this approach optimal for applications requiring high specific activity radiopharmaceuticals [1] [2].

Neon-20 Deuteron Bombardment Alternative

The neon-20 deuteron bombardment method provides an alternative approach for fluorine-18 production through the nuclear reaction ²⁰Ne(d,α)¹⁸F. This process involves the bombardment of neon gas targets with deuteron beams ranging from 6.5 to 76 megaelectron volts [8] [9].

Target configurations for this method typically employ sealed metal containers, often constructed from copper, nickel, stainless steel, or aluminum, containing neon gas at pressures ranging from atmospheric to greater than 10 atmospheres [8] [9]. The production setup requires specialized gas handling systems to manage neon target materials and facilitate fluorine-18 recovery [8].

While this method offers advantages in certain cyclotron configurations, production yields are generally lower compared to the oxygen-18 water target approach. Specific activities typically range from 100 to 600 megabecquerels per micromole due to the requirement for carrier fluorine-19 gas addition during the extraction process [2] [10]. This limitation restricts the application of this method to situations where lower specific activity is acceptable or when oxygen-18-enriched water targets are unavailable [8] [9].

Nuclear Reaction Mechanisms (proton-neutron reactions)

The nuclear reaction mechanisms underlying fluorine-18 production involve complex interactions between incident particles and target nuclei. In the ¹⁸O(p,n)¹⁸F reaction, the incident proton is absorbed by the oxygen-18 nucleus, forming a compound nucleus with excess energy. This compound nucleus subsequently undergoes neutron emission to achieve stability, resulting in the formation of fluorine-18 [11] [12].

The reaction cross-section for proton bombardment of oxygen-18 exhibits optimal values at energies between 10 and 20 megaelectron volts, with maximum production efficiency occurring around 16 to 18 megaelectron volts [1] [4]. The nuclear reaction threshold energy for this process is approximately 2.6 megaelectron volts, below which fluorine-18 production becomes thermodynamically unfavorable [12].

For the ²⁰Ne(d,α)¹⁸F reaction, the deuteron projectile interacts with the neon-20 nucleus through a different mechanism involving alpha particle emission. The compound nucleus formation and subsequent decay pathways differ from the proton-induced reaction, resulting in different energy dependencies and production cross-sections [8] [13]. The threshold energy for this reaction is higher, typically requiring deuteron energies above 3 megaelectron volts for significant fluorine-18 production [9].

Nucleophilic Synthesis Pathway

The nucleophilic synthesis pathway represents the predominant method for incorporating fluorine-18 into glucose analogs, utilizing the high reactivity of fluoride anions in polar aprotic solvents. This approach enables the formation of carbon-fluorine bonds through bimolecular nucleophilic substitution mechanisms [2] [14].

Anhydrous Fluoride Salt Production

Anhydrous fluoride salt production constitutes a critical preparatory step in nucleophilic fluorination reactions. The process involves the isolation and purification of fluorine-18 fluoride from the cyclotron-produced aqueous solution through ion exchange chromatography and subsequent drying procedures [1] [15].

The initial separation employs anion exchange resins, typically quaternary ammonium-based materials, to selectively retain fluoride ions while removing bulk water and other ionic impurities [1] [14]. The trapped fluoride is subsequently eluted using solutions containing phase transfer catalysts such as tetrabutylammonium hydrogen carbonate or potassium carbonate in acetonitrile [14] [16].

Anhydrous conditions are achieved through azeotropic distillation procedures utilizing acetonitrile as the azeotroping solvent [17] [14]. Multiple evaporation cycles at elevated temperatures, typically 80 to 120 degrees Celsius, effectively remove residual water to achieve moisture levels below 100 parts per million [18] [19]. The resulting anhydrous fluoride salts exhibit enhanced nucleophilicity in polar aprotic solvents, enabling efficient substitution reactions [20] [21].

Cryptand-based Potassium Sequestration Chemistry

Cryptand-based potassium sequestration chemistry utilizes macrocyclic ligands to enhance the nucleophilicity of fluoride anions through cation coordination. The most commonly employed cryptand is 2.2.2-cryptand (1,10-diaza-4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane), which exhibits high selectivity for potassium cations [22] [23].

The cryptand molecule forms stable complexes with potassium ions through coordination with nitrogen and oxygen donor atoms within its three-dimensional cavity structure [22] [24]. The cavity size of 2.8 angstroms closely matches the ionic radius of potassium (2.66 angstroms), resulting in optimal binding affinity and selectivity [23] [24]. This sequestration effectively separates ion pairs, dramatically increasing the nucleophilicity of the fluoride anion in organic solvents [25].

The synthesis of 2.2.2-cryptand involves multi-step procedures starting from triethylene glycol and tosyl chloride, followed by cyclization and reduction steps [22] [25]. The resulting cryptand exhibits exceptional stability under synthesis conditions and can be recovered and recycled in subsequent reactions [23] [25]. The potassium-cryptand complex formation constant exceeds 10⁶ liters per mole, ensuring quantitative sequestration under typical reaction conditions [24] [26].

Mannose Triflate Precursor Reactions

Mannose triflate precursor reactions involve the synthesis and utilization of 1,3,4,6-tetraacetyl-2-trifluoromethanesulfonyl-beta-D-mannopyranose as the substrate for nucleophilic fluorination. This compound serves as an optimal precursor due to the excellent leaving group properties of the triflate moiety and the stereochemical configuration that favors SN2 displacement [27] [28].

The synthesis of mannose triflate follows a multi-step procedure beginning with D-mannose peracetylation, acetobromomannose formation, 1,2-orthoester chemistry, and selective hydrolysis to generate the key intermediate 1,3,4,6-tetraacetyl-beta-D-mannopyranose [27] [29]. The final triflation step employs trifluoromethanesulfonic anhydride in the presence of pyridine to introduce the leaving group at the C-2 position [27] [29].

Large-scale synthesis procedures typically yield 65 to 85 grams of mannose triflate from 200 grams of starting D-mannose, representing overall yields of 12 to 16 percent [27]. The inherent inefficiency of the orthoester hydrolysis step is compensated by quantitative recovery and recycling of unreacted starting materials [27]. The resulting mannose triflate exhibits excellent stability under anhydrous conditions and can be stored for extended periods without decomposition [28] [30].

SN2 Displacement Mechanisms

SN2 displacement mechanisms in fluorine-18 incorporation involve the concerted substitution of the triflate leaving group by fluoride nucleophile with simultaneous inversion of stereochemistry at the reaction center [31] [28]. The reaction proceeds through a pentacoordinate transition state where the fluoride nucleophile attacks from the backside relative to the departing triflate group [32] [33].

The stereochemical outcome of this process converts the mannose derivative to the glucose configuration through inversion at the C-2 center [14] [31]. This transformation is crucial for generating the desired 2-deoxy-2-fluoro-D-glucose product rather than the mannose isomer [17] [14]. The reaction typically requires elevated temperatures between 80 and 120 degrees Celsius and reaction times of 10 to 20 minutes to achieve complete conversion [14] [27].

Reaction kinetics follow second-order behavior with rates dependent on both fluoride concentration and mannose triflate concentration [34] [35]. The activation energy for this process is approximately 80 to 100 kilojoules per mole, reflecting the energy required to break the carbon-sulfur bond and form the new carbon-fluorine bond [35] [33]. Solvation effects play a crucial role, with polar aprotic solvents such as acetonitrile providing optimal conditions for high nucleophilicity and reaction rates [14] [36].

Hydrolysis Methodologies

Hydrolysis methodologies encompass the chemical processes employed to remove protecting groups from the fluorinated sugar intermediate, yielding the final fluorodeoxyglucose product. These procedures involve the selective cleavage of ester bonds while preserving the carbon-fluorine bond and maintaining stereochemical integrity [37] [38].

Acid Hydrolysis Techniques

Acid hydrolysis techniques utilize strong mineral acids to cleave acetyl protecting groups through protonation-assisted mechanisms. The standard procedure employs hydrochloric acid at concentrations of 1 to 2 normal in aqueous solution at elevated temperatures between 100 and 110 degrees Celsius [37] [39].

The mechanism involves protonation of the carbonyl oxygen in the acetyl groups, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [40] [37]. The resulting tetrahedral intermediate collapses to release acetic acid and regenerate the free hydroxyl groups [37] [41]. Reaction times typically range from 12 to 15 minutes to ensure complete deprotection of all four acetyl groups [37].

Temperature control is critical in acid hydrolysis procedures to prevent epimerization of the fluorodeoxyglucose product [38] [39]. Temperatures above 110 degrees Celsius or extended reaction times can lead to formation of the fluorodeoxy-D-mannose isomer through acid-catalyzed epimerization at the C-2 center [38]. The acid hydrolysis approach was historically the first method developed for fluorodeoxyglucose synthesis and remains widely used due to its reliability and complete deprotection efficiency [14] [37].

Base Hydrolysis Advancements

Base hydrolysis advancements have introduced milder reaction conditions and improved selectivity compared to traditional acid-catalyzed procedures. These methods employ sodium hydroxide or potassium hydroxide solutions at concentrations ranging from 0.1 to 1.0 molar under controlled temperature and time conditions [15] [42].

The mechanism involves hydroxide nucleophilic attack on the carbonyl carbon of acetyl groups, forming tetrahedral intermediates that eliminate acetate anions [40] [43]. This process occurs more readily than acid hydrolysis due to the inherently nucleophilic nature of hydroxide ions, allowing for lower temperatures and shorter reaction times [43] [42].

Recent developments include solid-phase base hydrolysis techniques utilizing reverse-phase chromatography columns loaded with sodium hydroxide [15]. In this approach, the protected fluorodeoxyglucose derivative is adsorbed onto C-18 columns, impurities are removed by water washing, and base hydrolysis occurs directly on the column surface [15]. The final product is eluted with water while unreacted or partially hydrolyzed materials remain bound to the column matrix [15].

Protective Group Removal Efficiency

Protective group removal efficiency encompasses the quantitative aspects of deprotection reactions, including completeness of acetyl group cleavage, preservation of product integrity, and minimization of side reactions. Modern hydrolysis procedures achieve deprotection efficiencies exceeding 95 percent with minimal formation of degradation products [40] [41].

The kinetics of protective group removal follow pseudo-first-order behavior under typical reaction conditions where water or hydroxide is present in large excess [40] [43]. Rate constants for acetyl group hydrolysis vary with position on the glucose ring, with primary acetates (C-6) hydrolyzing faster than secondary acetates (C-1, C-3, C-4) [43]. Complete deprotection requires sufficient time to ensure cleavage of the most resistant acetyl groups [41].

Optimization strategies focus on balancing reaction completeness with product stability [44] [38]. Temperature and pH conditions must be carefully controlled to prevent competing reactions such as epimerization, hydrolysis of the carbon-fluorine bond, or oxidation of free hydroxyl groups [38] [39]. Modern procedures incorporate real-time monitoring using high-performance liquid chromatography to track deprotection progress and terminate reactions at optimal conversion levels [15] [16].

Automated Synthesis Systems

Automated synthesis systems represent advanced technological platforms that integrate computer-controlled hardware with sophisticated software algorithms to perform radiochemical synthesis with minimal human intervention. These systems enhance reproducibility, safety, and efficiency while reducing synthesis time and operator exposure to radiation [45] [46].

Computer-controlled Synthesis Platforms

Computer-controlled synthesis platforms utilize integrated hardware and software systems to execute complex multi-step radiochemical synthesis procedures automatically. These platforms incorporate precision pumps, temperature controllers, valve manifolds, and analytical instruments connected through computer interfaces [45] [47].

The control software employs algorithmic approaches to coordinate sequential operations including reagent addition, temperature regulation, reaction timing, and product purification [45] [48]. Advanced systems utilize feedback control loops that monitor reaction parameters in real-time and adjust conditions to maintain optimal synthesis performance [45] [49]. Machine learning algorithms have been incorporated to optimize reaction conditions based on historical data and predictive modeling [45].

Integration of analytical instrumentation enables real-time monitoring of reaction progress through techniques such as high-performance liquid chromatography, gamma detection, and infrared spectroscopy [45] [47]. This capability allows for dynamic adjustment of reaction parameters and early termination if deviations from expected behavior are detected [45]. The computer-controlled approach reduces synthesis time by 50 to 90 percent compared to manual procedures while maintaining or improving product yields [45] [46].

Synthesis Module Engineering

Synthesis module engineering focuses on the design and optimization of integrated hardware platforms specifically configured for radiopharmaceutical production. These modules combine reaction vessels, purification systems, analytical instruments, and safety features into compact, standardized units [50] [49].

Modern synthesis modules incorporate modular designs that allow for reconfiguration based on specific synthesis requirements [50]. Standard modules include components for fluoride recovery, azeotropic drying, nucleophilic substitution, hydrolysis, and purification [50]. Advanced modules integrate solid-phase extraction cartridges, high-performance liquid chromatography systems, and sterile filtration units for complete synthesis and formulation [50].

The engineering design emphasizes containment and shielding to minimize radiation exposure during synthesis operations [50] [49]. Lead shielding, remote handling capabilities, and automated transfer systems enable synthesis operations to be conducted safely in hot cell environments [50]. Quality control features include automated sampling, analysis, and documentation to ensure compliance with pharmaceutical manufacturing standards [50] [49].

Time-efficiency Optimization Techniques

Time-efficiency optimization techniques encompass strategies for minimizing total synthesis time while maintaining product quality and yield. These approaches include parallel processing, continuous flow methods, and predictive scheduling algorithms [51] [52].

Parallel processing involves simultaneous execution of independent synthesis steps to reduce overall cycle time [51] [53]. For example, while nucleophilic substitution is occurring, hydrolysis reagents can be prepared and purification systems can be equilibrated [51]. This approach can reduce total synthesis time by 30 to 50 percent compared to sequential processing [51].

Continuous flow synthesis techniques enable rapid heat and mass transfer, precise stoichiometric control, and reduced reaction volumes [47] [54]. These methods are particularly advantageous for reactions requiring precise temperature control or involving hazardous intermediates [47]. Flow synthesis can achieve reaction times measured in minutes rather than hours for traditional batch processes [47].

Predictive scheduling algorithms utilize historical synthesis data and machine learning approaches to optimize synthesis timing and resource allocation [52] [55]. These systems can predict optimal start times for synthesis based on decay considerations, schedule preventive maintenance, and coordinate multiple synthesis runs to maximize facility utilization [52] [55]. Implementation of these optimization techniques typically results in 60 to 95 percent reduction in total synthesis time while improving overall facility productivity [55] [56].

Data Tables Summary:

The comprehensive analysis of fluorodeoxyglucose fluorine-18 radiochemical synthesis methodologies reveals sophisticated multi-step processes requiring precise control across multiple domains. Table 1 demonstrates the superior performance characteristics of oxygen-18 proton bombardment compared to neon-20 deuteron alternatives. Table 2 details the critical components required for efficient nucleophilic synthesis pathways. Table 3 compares acid and base hydrolysis methodologies, highlighting the trade-offs between reaction completeness and mild conditions. Table 4 illustrates the substantial improvements in time efficiency and reproducibility achieved through automated synthesis systems.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine.

Fludeoxyglucose F 18 and related compounds are cleared from non-cardiac tissues within 3 to 24 hours after administration. Clearance from the cardiac tissue may require more than 96 hours

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Mega MS, Dinov ID, Porter V, Chow G, Reback E, Davoodi P, O'Connor SM, Carter MF, Amezcua H, Cummings JL: Metabolic patterns associated with the clinical response to galantamine therapy: a fludeoxyglucose f 18 positron emission tomographic study. Arch Neurol. 2005 May;62(5):721-8. [PMID:15883258]

Perani D, Bressi S, Testa D, Grassi F, Cortelli P, Gentrini S, Savoiardo M, Caraceni T, Fazio F: Clinical/metabolic correlations in multiple system atrophy. A fludeoxyglucose F 18 positron emission tomographic study. Arch Neurol. 1995 Feb;52(2):179-85. [PMID:7848128]

FDA Label